molecular formula C13H18ClN3O2 B1419399 N-[(2,5-dimethoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine hydrochloride CAS No. 1210939-30-2

N-[(2,5-dimethoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine hydrochloride

Cat. No. B1419399
CAS RN: 1210939-30-2
M. Wt: 283.75 g/mol
InChI Key: CCGUYTRSMWQFII-UHFFFAOYSA-N
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Description

“N-[(2,5-dimethoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine hydrochloride” is a chemical compound with the CAS Number: 1158286-42-0 . It has a molecular weight of 217.7 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15NO2.ClH/c1-11-7-8-6-9(12-2)4-5-10(8)13-3;/h4-6,11H,7H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . Its molecular weight is 217.7 . The compound’s IUPAC name is (2,5-dimethoxyphenyl)-N-methylmethanamine hydrochloride .

Scientific Research Applications

Pyrazole Derivatives in Medicinal Chemistry

Pyrazoles, an important class of the azole family, have shown a wide spectrum of biological activities, making them potent medicinal scaffolds. Methyl-substituted pyrazoles, in particular, exhibit a wide range of biological activities, highlighting their significance in drug development (Sharma et al., 2021). The diversity in biological activity suggests the versatility of pyrazole derivatives, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties.

Pyrazoline Derivatives in Synthesis and Applications

Pyrazoline derivatives are synthesized for their potential use in creating new anticancer agents, showcasing the role of pyrazoline as a valuable heterocyclic compound in pharmaceutical chemistry. The synthesis of pyrazoline derivatives aims at generating new leads with high efficacy and reduced microbial resistance, indicating a promising avenue for research and development in anticancer drug discovery (Ray et al., 2022).

Multicomponent Synthesis of Bioactive Pyrazole Derivatives

The multicomponent reactions (MCRs) synthesis of pyrazole derivatives highlights the efficiency and versatility of pyrazoles in medicinal chemistry. This approach facilitates the development of molecules with antibacterial, anticancer, antifungal, and various other activities, underscoring the pyrazole moiety's importance in the quest for new biologically active molecules (Becerra et al., 2022).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2.ClH/c1-16-9-11(8-15-16)14-7-10-6-12(17-2)4-5-13(10)18-3;/h4-6,8-9,14H,7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGUYTRSMWQFII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NCC2=C(C=CC(=C2)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,5-dimethoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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